molecular formula C12H18O5 B14350379 (7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate CAS No. 91766-29-9

(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate

Cat. No.: B14350379
CAS No.: 91766-29-9
M. Wt: 242.27 g/mol
InChI Key: MRVJTYULMLNRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Oxabicyclo[410]heptane-3,3-diyl)bis(methylene) diacetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then reacts with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used.

Chemical Reactions Analysis

Types of Reactions

(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can participate in esterification reactions, while the bicyclic structure provides rigidity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in functional groups.

    1,4-Epoxycyclohexane: Another bicyclic compound with an oxygen bridge, used in different applications.

Uniqueness

(7-Oxabicyclo[410]heptane-3,3-diyl)bis(methylene) diacetate is unique due to its specific combination of a bicyclic core and acetate functional groups

Properties

CAS No.

91766-29-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

[3-(acetyloxymethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]methyl acetate

InChI

InChI=1S/C12H18O5/c1-8(13)15-6-12(7-16-9(2)14)4-3-10-11(5-12)17-10/h10-11H,3-7H2,1-2H3

InChI Key

MRVJTYULMLNRAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(CCC2C(C1)O2)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.